3-Amino-2-(4-fluorophenoxy)pyridine
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Overview
Description
3-Amino-2-(4-fluorophenoxy)pyridine is an organic compound with the molecular formula C({11})H({9})FN(_{2})O It is characterized by a pyridine ring substituted with an amino group at the 3-position and a 4-fluorophenoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(4-fluorophenoxy)pyridine typically involves the following steps:
Nucleophilic Aromatic Substitution: The reaction between 2-chloro-3-nitropyridine and 4-fluorophenol in the presence of a base such as potassium carbonate (K(_2)CO(_3)) to form 2-(4-fluorophenoxy)-3-nitropyridine.
Reduction: The nitro group in 2-(4-fluorophenoxy)-3-nitropyridine is reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(4-fluorophenoxy)pyridine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate (KMnO(_4)).
Reduction: The nitro group can be reduced back to an amino group using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO(_4)), hydrogen peroxide (H(_2)O(_2)).
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas (H(_2)).
Bases: Potassium carbonate (K(_2)CO(_3)), sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 3-nitro-2-(4-fluorophenoxy)pyridine.
Reduction: Formation of this compound from its nitro precursor.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-2-(4-fluorophenoxy)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-2-(4-fluorophenoxy)pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary but often include binding to active sites or altering the function of target proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(4-fluorophenoxy)pyridine
- 3-Amino-2-(4-chlorophenoxy)pyridine
- 3-Amino-2-(4-bromophenoxy)pyridine
Uniqueness
3-Amino-2-(4-fluorophenoxy)pyridine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and improve its binding affinity to biological targets compared to other halogenated derivatives.
This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-(4-fluorophenoxy)pyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c12-8-3-5-9(6-4-8)15-11-10(13)2-1-7-14-11/h1-7H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDOUPKGOUGJHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371021 |
Source
|
Record name | 3-Amino-2-(4-fluorophenoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26726428 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
175135-64-5 |
Source
|
Record name | 3-Amino-2-(4-fluorophenoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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